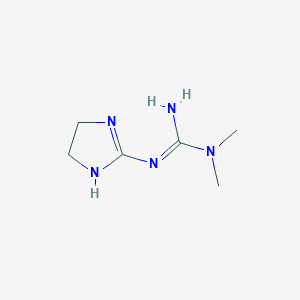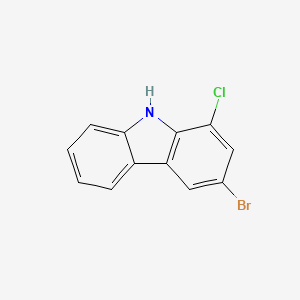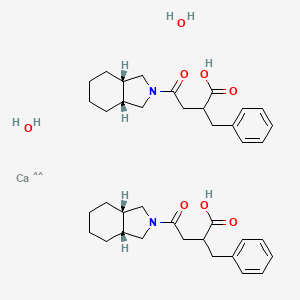![molecular formula C60H38O2 B12822521 (3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,3’-Bis(10-phenylanthracen-9-yl)-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with two phenylanthracene groups attached, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,3’-Bis(10-phenylanthracen-9-yl)-[1,1’-binaphthalene]-2,2’-diol typically involves multiple steps:
Formation of the Binaphthalene Core: The initial step involves the synthesis of the binaphthalene core, which can be achieved through a coupling reaction of naphthalene derivatives.
Attachment of Phenylanthracene Groups: The phenylanthracene groups are then attached to the binaphthalene core via a Suzuki-Miyaura coupling reaction. This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or DMF (dimethylformamide).
Introduction of Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be critical in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in (3R)-3,3’-Bis(10-phenylanthracen-9-yl)-[1,1’-binaphthalene]-2,2’-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the anthracene moieties.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Various substituted
Propriétés
Formule moléculaire |
C60H38O2 |
|---|---|
Poids moléculaire |
790.9 g/mol |
Nom IUPAC |
1-[2-hydroxy-3-(10-phenylanthracen-9-yl)naphthalen-1-yl]-3-(10-phenylanthracen-9-yl)naphthalen-2-ol |
InChI |
InChI=1S/C60H38O2/c61-59-51(55-47-31-15-11-27-43(47)53(37-19-3-1-4-20-37)44-28-12-16-32-48(44)55)35-39-23-7-9-25-41(39)57(59)58-42-26-10-8-24-40(42)36-52(60(58)62)56-49-33-17-13-29-45(49)54(38-21-5-2-6-22-38)46-30-14-18-34-50(46)56/h1-36,61-62H |
Clé InChI |
IBUGPPSDETZWFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C9=C1C=CC=CC1=C(C1=CC=CC=C19)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
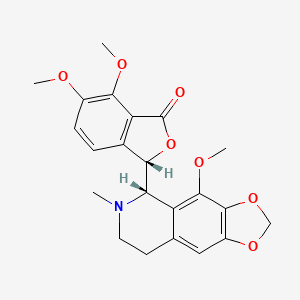
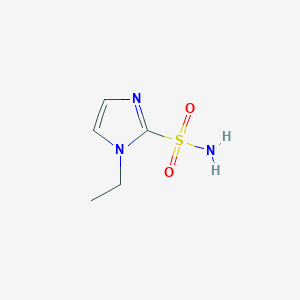
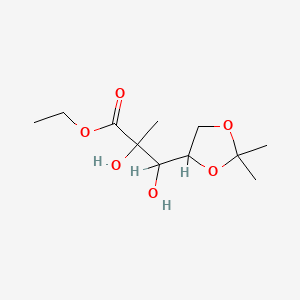
![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
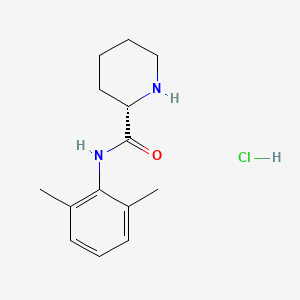
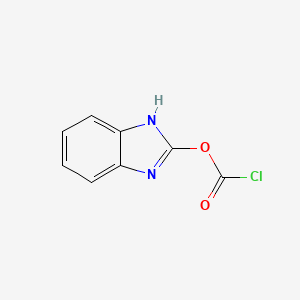
![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)

